11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound characterized by its unique molecular structure and functional groups. It has the IUPAC name as mentioned and is classified under triazatricyclo compounds. The compound's molecular formula is with a molecular weight of approximately 385.376 g/mol .
The synthesis of 11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione typically involves multi-step organic reactions that may include:
Technical details regarding specific reaction conditions (temperature, solvent, catalysts) are crucial for successful synthesis but are often proprietary or not fully disclosed in available literature.
The molecular structure of 11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione features several notable aspects:
The Canonical SMILES representation is CN1C2=C(C(C3=C(N2)COC3=O)C4=C(C=CC(=C4)OC)OC)C(=O)N(C1=O)C
which provides insight into its connectivity and stereochemistry .
11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione can participate in various chemical reactions:
Each reaction pathway would require specific conditions to optimize yield and selectivity.
The mechanism of action for this compound is primarily linked to its interactions at the molecular level with biological targets:
Quantitative data on binding affinities or biological assays would provide further insights into its mechanism of action but are often context-specific.
The physical and chemical properties of 11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione include:
Relevant data from experimental studies would help in characterizing these properties more accurately.
This compound has potential applications in various scientific fields:
Further studies are essential to fully explore its applications across these domains based on empirical evidence from laboratory experiments and trials .
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.: